BenchChemオンラインストアへようこそ!

5-Fluorocytosine arabinoside

antineoplastic nucleoside analogs solid tumor chemotherapy comparative oncology pharmacology

5-Fluorocytosine arabinoside (synonyms: ara-FC, FCA, NSC-529180; CAS 4298-10-6) is a synthetic fluorinated pyrimidine nucleoside analog with the molecular formula C₉H₁₂FN₃O₅ and molecular weight 261.21 g/mol. The compound combines the arabinose sugar configuration of cytarabine (ara-C) with a fluorine atom at the 5-position of the cytosine base, yielding a molecule that exhibits both DNA polymerase inhibition (characteristic of ara-C) and additional antimetabolite effects distinct from its non-fluorinated parent.

Molecular Formula C9H12FN3O5
Molecular Weight 261.21 g/mol
CAS No. 4298-10-6
Cat. No. B1665156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorocytosine arabinoside
CAS4298-10-6
SynonymsAra-fluorocytosine;  NSC 529180;  NSC-529180;  NSC529180
Molecular FormulaC9H12FN3O5
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F
InChIInChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)
InChIKeySTRZQWQNZQMHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorocytosine Arabinoside (CAS 4298-10-6): A Dual-Mechanism Fluorinated Nucleoside Analog for Oncology and Antiviral Research Procurement


5-Fluorocytosine arabinoside (synonyms: ara-FC, FCA, NSC-529180; CAS 4298-10-6) is a synthetic fluorinated pyrimidine nucleoside analog with the molecular formula C₉H₁₂FN₃O₅ and molecular weight 261.21 g/mol [1]. The compound combines the arabinose sugar configuration of cytarabine (ara-C) with a fluorine atom at the 5-position of the cytosine base, yielding a molecule that exhibits both DNA polymerase inhibition (characteristic of ara-C) and additional antimetabolite effects distinct from its non-fluorinated parent [2]. First synthesized and characterized in the mid-1960s by Fox and colleagues at Sloan-Kettering Institute, it has been investigated as both a direct antineoplastic agent and as the active metabolite of the clinical prodrug anhydro-ara-FC (AAFC, flurocitabine) [3][4]. The compound is commercially available as a research reagent from major suppliers including Sigma-Aldrich (Product F3504) with typical purity specifications of ≥95% [5]. Physicochemical characterization reports a melting point of 237–238 °C (from ethanol) and a predicted pKa of 13.48 ± 0.70 .

Why Cytarabine (ara-C) or 5-Fluorouracil Cannot Simply Substitute for 5-Fluorocytosine Arabinoside in Research Applications


Although 5-fluorocytosine arabinoside (ara-FC) shares the arabinofuranosyl sugar scaffold with cytarabine (ara-C) and the 5-fluoropyrimidine motif with 5-fluorouracil (5-FU), published comparative data demonstrate that these structural analogs are not functionally interchangeable. Direct head-to-head studies have shown that ara-FC is more active on a molar basis than ara-C, 5-FU, or FUDR against murine leukemia P815, and retains activity against 5-FU-resistant tumor lines where 5-FU and FUDR fail [1]. Critically, the 5-fluoro substitution on the cytosine ring confers a dual mechanism of action: ara-FC inhibits both deoxyuridine and thymidine incorporation into DNA, whereas 5-fluorocytidine blocks only the de novo thymidylate synthesis pathway [2]. Furthermore, 5-fluorocytosine-bearing nucleosides maintain cytotoxicity against ara-C-resistant leukemic cell lines through an alternative metabolic route reversed by thymidine rather than deoxycytidine—a resistance bypass mechanism not available to ara-C itself [3]. The compound also undergoes rapid degradation in tissue culture systems, requiring careful experimental design distinct from more stable analogs . These biochemical and pharmacological divergences mean that substituting ara-C, 5-FU, or gemcitabine for ara-FC in a research protocol may yield fundamentally different experimental outcomes, particularly in studies involving drug-resistant cell models or investigations of DNA synthesis inhibition mechanisms.

Quantitative Comparator Evidence: Where 5-Fluorocytosine Arabinoside Demonstrates Measurable Differentiation from Cytarabine, 5-FU, FUDR, and Anhydro-ara-FC


Superior Antitumor Potency on a Milligram-per-Kilogram Basis versus Cytarabine in Solid Tumor Models

In a direct head-to-head comparative study by Prince et al. (1969), 1-β-D-arabinofuranosyl-5-fluorocytosine (FCA) was appreciably more active than 1-β-D-arabinofuranosylcytosine (CA; cytarabine) on a mg/kg basis against the solid forms of leukemia L-1210 in both semi-isologous BDF₁ mice and homologous albino mice, as well as against Walker carcinosarcoma 256, a solid tumor model [1]. A separate report citing the same study notes that FCA was superior to CA against leukemias P815 and P388 but was roughly equivalent against other tested lines [1]. This mg/kg potency advantage in solid tumor settings represents a key differentiation from cytarabine, which is clinically recognized to have limited efficacy against solid tumors.

antineoplastic nucleoside analogs solid tumor chemotherapy comparative oncology pharmacology

Broader Anti-Leukemic Spectrum and Superior Molar Potency versus Cytarabine, 5-FU, and FUDR in Transplanted Murine Leukemias

Burchenal et al. (1966) conducted a systematic head-to-head comparison of ara-FC against cytarabine (ara-C), 5-fluorouracil (FU), and 5-fluoro-2′-deoxyuridine (FUDR) across four transplanted mouse leukemia models. Ara-FC was more active on a molar basis than ara-C, FU, and FUDR against leukemia P815. Ara-FC was somewhat more active than ara-C against leukemia P388. Against leukemia L1210, ara-FC was approximately equal to ara-C but more effective than FU or FUDR. Notably, both ara-FC and ara-C were highly effective against a line of leukemia P815 made resistant to 5-fluorouracil, whereas FU and FUDR lost efficacy [1]. In tissue culture, ara-FC and ara-C were equally inhibitory against P815Y and P388SK cells, with inhibition blocked by deoxycytidine but not by thymidine—confirming a shared cytarabine-like mechanism but with broader in vivo spectrum for ara-FC [1].

leukemia chemotherapy nucleoside analog comparative pharmacology drug resistance models

Dual Mechanism of DNA Synthesis Inhibition: Differentiation from 5-Fluorocytidine and Cytarabine in Human Lymphocytes

A 1974 study in Biochemical Pharmacology directly compared the mechanism of DNA synthesis inhibition by three fluorinated cytosine analogs in human phytohaemagglutinin-stimulated lymphocytes. 5-Fluorocytidine (over a wide concentration range) inhibited ³H-deoxyuridine incorporation into DNA without inhibiting ³H-thymidine incorporation, and caused a reduction in free cellular TTP concentration—consistent with thymidylate synthetase (TS) inhibition. In contrast, ara-fluorocytosine (ara-FC) markedly inhibited both ³H-deoxyuridine and ³H-thymidine incorporation into DNA but did not cause a consistent change in TTP concentration [1]. The authors concluded that ara-fluorocytosine has an action identical to that of cytosine arabinoside—inhibition of DNA polymerase—while noting that cells resistant to cytarabine (with elevated cytidine deaminase levels) might be selectively sensitive to 5-fluorocytidine and 5-fluorocytosine [1]. This dual incorporation-inhibition pattern distinguishes ara-FC from both the pure TS inhibitor 5-fluorocytidine and the pure DNA polymerase inhibitor cytarabine.

DNA synthesis inhibition nucleoside mechanism of action thymidylate synthase vs DNA polymerase

Retained Cytotoxicity in Cytarabine-Resistant Leukemic Cell Lines via an Alternative Metabolic Pathway

Watanabe et al. (1980) investigated xylofuranosyl nucleoside analogs of cytosine and 5-fluorocytosine and demonstrated a critical differential resistance profile. Xylosylcytosine analogs (without fluorine) showed no activity against ara-C-resistant lines of L5178Y and P815 murine leukemic cells, and their cytotoxicity in ara-C-sensitive lines was reversed by 2′-deoxycytidine but not by thymidine—mirroring ara-C's own resistance pattern. In contrast, the corresponding 5-fluorocytosine analogs exhibited significant cytotoxicity against these same ara-C-resistant leukemic cell lines, and this activity was reversed by thymidine but not by deoxycytidine [1]. This reversal pattern is opposite to that of ara-C, indicating that the 5-fluorocytosine-bearing compounds operate through a distinct metabolic activation and target pathway in ara-C-resistant cells—consistent with metabolism to a 5-fluoropyrimidine that inhibits thymidylate synthetase, bypassing the deoxycytidine kinase-dependent activation required by ara-C [1].

ara-C resistance drug resistance bypass 5-fluoropyrimidine antimetabolites leukemia pharmacology

Differential DNA Synthesis Recovery Kinetics: Anhydro-ara-FC versus Cytarabine in Murine Brain Tumor

Basler et al. (1976) directly compared 2,2′-anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine (anhydro-ara-FC, the prodrug form of ara-FC) with cytarabine (ara-C) in the treatment of intracerebrally implanted murine Glioma 261. Both drugs, administered at 500 mg/kg i.p., immediately inhibited ³H-thymidine uptake and incorporation into DNA of brain tumor, small intestine, and spleen. However, the recovery kinetics diverged markedly: inhibition of DNA synthesis in the tumor recovered within 12 hours of anhydro-ara-FC administration, yet remained depressed greater than 50% of control 12 hours after ara-C administration [1]. Critically, anhydro-ara-FC administered in single doses up to 1500 mg/kg or multiple doses up to 200 mg/kg three times weekly for ten doses failed to prolong survival of tumor-bearing mice. In contrast, ara-C at 50, 100, or 200 mg/kg three times weekly for ten doses significantly increased survival between 17% and 36% [1]. This demonstrates that while the anhydro prodrug form generates ara-FC and ara-FU upon hydrolysis, its overall pharmacological profile—including duration of DNA synthesis inhibition and survival benefit—differs fundamentally from ara-C in this intracranial tumor model.

brain tumor chemotherapy DNA synthesis recovery kinetics anhydro nucleoside prodrugs glioma pharmacology

Tumor-Localizing Properties of ¹⁸F-Labeled 5-Fluorocytosine Arabinoside for Melanoma PET Imaging

Visser et al. (1986) synthesized [¹⁸F]-5-fluorocytosine-arabinoside by reaction of [¹⁸F]-acetylhypofluorite with cytosine-arabinoside in acetic acid, achieving an overall radiochemical yield of 20% [1]. Biodistribution studies in melanoma-bearing Syrian golden hamsters demonstrated that [¹⁸F]-5-fluorocytosine-arabinoside functions as a good tumor-localizing agent for both pigmented and non-pigmented Greene melanoma [1]. In comparison, [¹⁸F]-5-fluorocyclocytidine, prepared by the same methodology from cyclocytidine, was obtained in only 9% radiochemical yield—less than half that of the arabinoside [1]. This differential radiochemical yield and the tumor-localizing capability of the labeled arabinoside establish its potential utility as a PET imaging probe for melanoma, a property not shared by unlabeled cytarabine or 5-fluorouracil in an imaging context.

PET imaging melanoma diagnostics radiolabeled nucleosides theranostic nucleoside analogs

Evidence-Backed Application Scenarios for 5-Fluorocytosine Arabinoside in Preclinical and Translational Research


Comparative Oncology Pharmacology: Benchmarking Novel Antimetabolites Against a Dual-Mechanism Nucleoside with Documented Superiority to Cytarabine in Solid Tumor Models

Research programs developing next-generation pyrimidine antimetabolites for solid tumors can employ 5-fluorocytosine arabinoside as a reference standard with a quantitatively documented advantage over cytarabine. As demonstrated by Prince et al. (1969), ara-FC is appreciably more active than cytarabine on a mg/kg basis against solid L-1210 leukemia and Walker carcinosarcoma 256, and superior against P815 and P388 leukemias [1]. This makes ara-FC a more demanding benchmark than cytarabine for evaluating novel agents in solid tumor efficacy models, where cytarabine's limited activity would otherwise set an inappropriately low efficacy bar.

Ara-C Resistance Mechanism Studies: Utilizing 5-Fluorocytosine Nucleosides to Bypass Deoxycytidine Kinase-Dependent Resistance

For laboratories investigating mechanisms of cytarabine resistance in leukemia, 5-fluorocytosine arabinoside and its analogs offer a critical experimental tool. Watanabe et al. (1980) demonstrated that 5-fluorocytosine-bearing nucleosides retain significant cytotoxicity against ara-C-resistant L5178Y and P815 leukemic cells through a pathway reversed by thymidine rather than deoxycytidine—the opposite rescue pattern of ara-C [2]. This differential rescue nucleoside specificity allows researchers to dissect whether resistance in a given cell line operates through deoxycytidine kinase deficiency (bypassed by ara-FC) versus downstream polymerase or transport mechanisms, providing mechanistic insight not achievable with ara-C alone.

DNA Synthesis Inhibition Mechanistic Studies: Probing Dual Pathway Blockade in a Single Compound

Experimental designs requiring simultaneous interrogation of both the de novo thymidylate synthesis pathway and DNA polymerase activity can leverage ara-FC's unique dual mechanism. The 1974 Biochemical Pharmacology study established that ara-fluorocytosine markedly inhibits both ³H-deoxyuridine and ³H-thymidine incorporation, distinguishing it from 5-fluorocytidine (which blocks only deoxyuridine incorporation via TS inhibition) and from cytarabine (which inhibits DNA polymerase without affecting TMP synthetase) [3]. Researchers can use ara-FC as a single-agent tool to simultaneously probe both arms of DNA synthesis, simplifying experimental designs that would otherwise require combination treatments with separate TS and polymerase inhibitors.

PET Tracer Development: Radiolabeled 5-Fluorocytosine Arabinoside as a Melanoma-Imaging Lead Compound

Imaging and theranostic research groups developing nucleoside-based PET tracers for melanoma can build upon the demonstrated tumor-localizing properties of [¹⁸F]-5-fluorocytosine-arabinoside. Visser et al. (1986) showed that this compound functions as a good tumor-localizing agent for both pigmented and non-pigmented Greene melanoma in Syrian golden hamsters, with a radiochemical synthesis yield of 20%—more than double the 9% yield of the corresponding cyclocytidine analog [4]. This established tumor-homing capability provides a validated starting point for structure-activity optimization of ¹⁸F-labeled arabinoside derivatives targeting melanoma, potentially extending to other tumor types with elevated nucleoside salvage pathway activity.

Quote Request

Request a Quote for 5-Fluorocytosine arabinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.